molecular formula C13H18O9 B016722 1,2,3,4-Tetra-O-acetyl-D-xylopyranose CAS No. 62929-49-1

1,2,3,4-Tetra-O-acetyl-D-xylopyranose

Cat. No. B016722
CAS RN: 62929-49-1
M. Wt: 318.28 g/mol
InChI Key: MJOQJPYNENPSSS-DAAZQVBGSA-N
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Description

1,2,3,4-Tetra-O-acetyl-D-xylopyranose is a synthetic intermediate. It is chiefly employed to study possible anticancer drugs and broad-spectrum antibiotics. It also contributes to the study of diabetes and neurodegenerative diseases . It is a useful research chemical compound used in the selective cleavage by hydrazine of the anomeric acetyl groups of acetylated glycosyl residues .


Synthesis Analysis

D-Xylose was converted via 1,2-O-isopropylidene-alpha-D-xylofuranose into 3-O-benzoyl-5-S-benzoyl-1,2-O-isopropylidene-alpha-D-xylofuranose which, after methanolysis, acetylation and subsequent acetolysis afforded 1,2,3,4-tetra-O-acetyl-5-thio-alpha-D-xylopyranose in an overall yield of 36% .


Molecular Structure Analysis

The molecular formula of 1,2,3,4-Tetra-O-acetyl-D-xylopyranose is C13H18O9 . The IUPAC name is [ (3 R ,4 S ,5 R )-4,5,6-triacetyloxyoxan-3-yl] acetate . The InChI is InChI=1S/C13H18O9/c1-6 (14)19-10-5-18-13 (22-9 (4)17)12 (21-8 (3)16)11 (10)20-7 (2)15/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1 .


Chemical Reactions Analysis

1,2,3,4-Tetra-O-acetyl-β-D-xylopyranose is used in the selective cleavage by hydrazine of the anomeric acetyl groups of acetylated glycosyl residues . Photobromination of tetra–acetyl-β–xylopyranose gives a crystalline product with bromine replacing the axial hydrogen atom at C-5. Nucleophilic displacement of the bromine afforded compounds with inverted stereochemistry at this centre .


Physical And Chemical Properties Analysis

The molecular weight of 1,2,3,4-Tetra-O-acetyl-D-xylopyranose is 318.28 g/mol . It has a XLogP3-AA of -0.2, indicating its solubility in water and lipids . It has 0 hydrogen bond donors and 9 hydrogen bond acceptors . It has 8 rotatable bonds .

Scientific Research Applications

  • Synthesis of Tritium-Labeled D-Xylose and Derivatives : It is used in synthesizing D-xylose-5-3H and its derivatives, such as 1,2,4-orthoacetyl-3-O-acetyl-α-D-xylopyranose-5-3H (Bochkov & Rodionov, 1975).

  • Synthesis of Novel Nucleosides : The compound is useful for synthesizing novel nucleosides, like 1-(2,3,4-tri-O-acetyl-5-thio-β-xylopyranosyl)-lumazine and -pyrimidine nucleosides (Al-Masoudi & Pfleiderer, 1993).

  • Peptide Synthesis : It plays a role in the synthesis of peptide compounds like L-Alanyl-3-O-(β-D-xylopyranosyl)-L-seryl-glycyl-L-isoleucin (Paulsen & Brenken, 1988).

  • Photosynthesis Research : It has been used in studies related to photosynthesis, especially in the synthesis of derivatives like 1-O-acetyl-2,3,5,6-tetra-O-benzoyl-4-chloro-D-xylopyranose (Farrier et al., 1984).

  • Synthesis of Saccharide Polymers : This compound is utilized in the synthesis of saccharide polymers with different sugar content and molecular weights (Yaacoub et al., 1997).

  • Antithrombotic Agents : It can be transformed into antithrombotic agents, highlighting its potential in medicinal chemistry (Bozo et al., 1998).

properties

IUPAC Name

[(3R,4S,5R)-4,5,6-triacetyloxyoxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOQJPYNENPSSS-DAAZQVBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1COC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetra-O-acetyl-D-xylopyranose

CAS RN

62929-49-1
Record name 1,2,3,4-Tetraacetyl-xylopyranose
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
M Gao, Y Chen, S Tan, JH Reibenspies… - … Journal of Main …, 2008 - Wiley Online Library
Several thio‐D‐xylose and D‐ribose esters of dialkylarsinous acids have been synthesized. The crystal structure of 1‐S‐dimethylarsino‐β‐D‐xylopyranose, 7a, has been obtained. …
Number of citations: 24 onlinelibrary.wiley.com
M Mori, Y Ito, T Ogawa - Carbohydrate research, 1990 - Elsevier
The mollu-series glycosphingolipids, O-α-d-mannopyranosyl-(1→3)-O-β-d-mannopyranosyl-(1→4)-O-β-d-glucopyranosyl - (1→1)-2-N-tetracosanoyl-(4E)-sphingenine and O-α-d-…
Number of citations: 110 www.sciencedirect.com
Q Wang, J Fu, J Zhang - Carbohydrate research, 2008 - Elsevier
Aldopyranose peracetates react with thionyl chloride and tin tetrachloride, producing the corresponding peracylated aldopyranosyl chlorides in very good to excellent yields (88–100%) …
Number of citations: 21 www.sciencedirect.com
JM Kim, R Roy - Journal of carbohydrate chemistry, 1997 - Taylor & Francis
Anomeric pairs of per-O-acetylated-D-xylopyranosyl halides were individually treated with a wide variety of nucleophiles under mild PTC conditions. Thus, 2,3,4-tri-O-acetyl-α-D-…
Number of citations: 11 www.tandfonline.com
K Sikora, P Szweda, K Słoczyńska, J Samaszko-Fiertek… - Antibiotics, 2023 - mdpi.com
Eight N-[2-(2′,3′,4′-tri-O-acetyl-α/β-d-xylopyranosyloxy)ethyl]ammonium bromides, a new class of d-xylopyranosides containing a quaternary ammonium aglycone, were obtained. …
Number of citations: 10 www.mdpi.com
M Weng, JC Jochims - Journal für praktische Chemie, 2000 - Wiley Online Library
O‐Unprotected glycosyltriazenes are prepared for the first time by coupling of 1‐anthraquinone‐1‐diazonium hydrogensulfate with β‐glycopyranosylamines to afford 1‐ (anthraquinone‐…
Number of citations: 2 onlinelibrary.wiley.com
Y Zhang, HT Ding, WX Jiang, X Zhang, HY Cao… - Journal of Biological …, 2021 - ASBMB
SGNH-type acetyl xylan esterases (AcXEs) play important roles in marine and terrestrial xylan degradation, which are necessary for removing acetyl side groups from xylan. However, …
Number of citations: 9 www.jbc.org
C Mencio, K Balagurunathan, M Koketsu - … : Methods and Protocols, 2022 - Springer
Glycosaminoglycan (GAG) side chains of proteoglycans are involved in a wide variety of developmental and pathophysiological functions. Similar to a gene knockout, the ability to …
Number of citations: 1 link.springer.com
JW Morzycki, A Wojtkielewicz - Phytochemistry Reviews, 2005 - Springer
Twelve years ago a group of cholestane glycosides was isolated from the bulbs of Ornithogalum saundersiae, a species of the lily family without any medicinal folklore background. …
Number of citations: 48 link.springer.com
D Zhang, Y Fu, J Yang, XN Li, MM San, TN Oo, Y Wang… - Molecules, 2019 - mdpi.com
Four new triterpenoids, 3β,12β,16β,21β,22-pentahydroxyhopane (1), 12β,16β,21β,22-tetrahydroxyhopan-3-one (2), 3-oxo-olean-12-ene-28,30-dioic acid (3), and 3β-hydroxyoleana-11,…
Number of citations: 14 www.mdpi.com

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